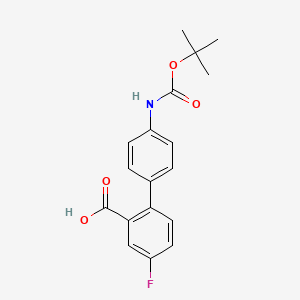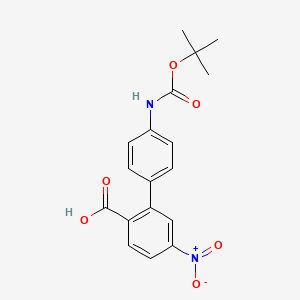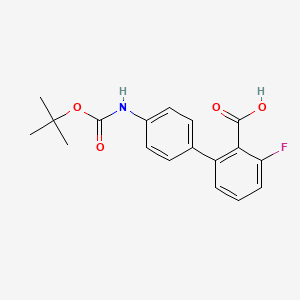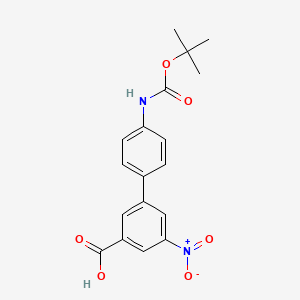![molecular formula C17H16FNO4S B6412767 5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-07-7](/img/structure/B6412767.png)
5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, commonly known as FSBA, is a novel fluorinated benzoic acid derivative with a wide range of applications in scientific research. It is an important building block for the synthesis of various organic compounds and has been used as a substrate for the synthesis of a variety of organic molecules. FSBA is a valuable tool for organic chemists due to its unique properties such as high solubility in organic solvents and its ability to form stable complexes with other molecules.
作用機序
FSBA has been found to act as an inhibitor of various enzymes, such as protein kinases and proteases. It has been found to bind to the active site of these enzymes and prevent them from performing their normal functions. In addition, FSBA has been found to interact with other molecules, such as DNA and RNA, in order to regulate their functions.
Biochemical and Physiological Effects
FSBA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as protein kinases and proteases, which are involved in the regulation of various cellular processes. In addition, FSBA has been found to interact with other molecules, such as DNA and RNA, in order to regulate their functions. Furthermore, FSBA has been found to have anti-inflammatory and anti-cancer properties, which have been studied in various animal models.
実験室実験の利点と制限
FSBA has several advantages and limitations when used in laboratory experiments. One of the main advantages of using FSBA is its high solubility in organic solvents, which makes it easy to use in various experiments. Additionally, FSBA has been found to form stable complexes with other molecules, which makes it useful for the synthesis of various organic compounds. However, FSBA has also been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
FSBA has a wide range of potential applications in scientific research. Future research should focus on the development of new methods for the synthesis of FSBA and its derivatives, as well as the development of new applications for FSBA, such as its use in drug development and in the study of catalytic reactions. Additionally, further research should be conducted on the biochemical and physiological effects of FSBA, as well as its potential therapeutic applications. Finally, further research should be conducted on the toxicity of FSBA and its derivatives in order to ensure its safe use in laboratory experiments.
合成法
FSBA can be synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzoic acid with 3-pyrrolidinesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 5-fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid in a high yield. The second step involves the hydrolysis of the obtained product to yield FSBA.
科学的研究の応用
FSBA has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various organic molecules, such as peptides, nucleosides, and nucleotides. It has also been used in the synthesis of various pharmaceutical compounds, such as inhibitors of protein kinases and proteases. In addition, FSBA has been used as a ligand for the preparation of metal complexes, which have been used in the study of catalytic reactions.
特性
IUPAC Name |
3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)19-6-1-2-7-19/h3-5,8-11H,1-2,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLFLPRJXXTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692321 |
Source


|
| Record name | 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-07-7 |
Source


|
| Record name | 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)
![2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412754.png)
![2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412755.png)
![6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412762.png)
![4-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412785.png)
![5-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412788.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412796.png)